5-Bromo-2-(bromomethyl)-4-methylthiazole
CAS No.: 1379370-70-3
Cat. No.: VC6608570
Molecular Formula: C5H5Br2NS
Molecular Weight: 270.97
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379370-70-3 |
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Molecular Formula | C5H5Br2NS |
Molecular Weight | 270.97 |
IUPAC Name | 5-bromo-2-(bromomethyl)-4-methyl-1,3-thiazole |
Standard InChI | InChI=1S/C5H5Br2NS/c1-3-5(7)9-4(2-6)8-3/h2H2,1H3 |
Standard InChI Key | PEPKIJGZITXLNW-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)CBr)Br |
Introduction
Chemical Identity and Structural Characteristics
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. In 5-bromo-2-(bromomethyl)-4-methylthiazole, the core thiazole ring is substituted at positions 2, 4, and 5 with a bromomethyl group, methyl group, and bromine atom, respectively. This arrangement creates a highly electrophilic scaffold due to the electron-withdrawing effects of the bromine atoms, which may enhance its reactivity in cross-coupling reactions or nucleophilic substitutions.
Molecular Formula and Weight
The molecular formula of this compound is C₅H₅Br₂NS, with a molecular weight of 287.93 g/mol. The presence of two bromine atoms contributes significantly to its molecular weight and influences its physical properties, such as boiling point and solubility.
Synthetic Routes and Optimization
The synthesis of 5-bromo-2-(bromomethyl)-4-methylthiazole likely involves multi-step functionalization of a preformed thiazole core. A plausible route is outlined below, drawing from methodologies used for related brominated thiazoles.
Stepwise Bromination and Alkylation
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Core Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, combining a thiourea derivative with α-haloketones.
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Bromination at Position 5: Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at position 5 .
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Bromomethylation at Position 2: A radical bromination or substitution reaction using reagents like NBS and a light source installs the bromomethyl group.
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Methylation at Position 4: Friedel-Crafts alkylation or palladium-catalyzed coupling introduces the methyl group.
Example Protocol from Literature
A patent study describes the synthesis of 2-methyl-5-(4-methoxy-3-methylphenyl)thiazole via a Suzuki-Miyaura coupling between 5-bromo-2-methylthiazole and a boronic acid derivative . This method highlights the utility of brominated thiazoles as coupling partners in cross-coupling reactions, a strategy that could be adapted for functionalizing 5-bromo-2-(bromomethyl)-4-methylthiazole.
Reaction Component | Quantity | Conditions | Yield |
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5-Bromo-2-methylthiazole | 1.00 g | 90°C, 6h, Pd catalyst, dioxane/water | 1.90 g |
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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Solubility: Brominated thiazoles are generally sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate.
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LogP: The presence of bromine atoms increases the compound’s hydrophobicity. A calculated logP value of ~3.2 suggests moderate lipophilicity.
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 150°C, indicating stability under standard laboratory conditions.
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